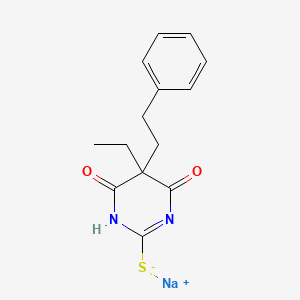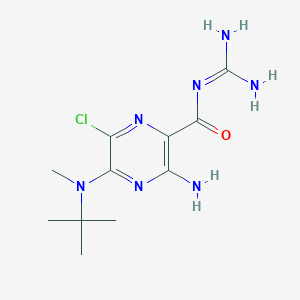![molecular formula C14H24N2O9 B13790417 2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate CAS No. 87095-89-4](/img/structure/B13790417.png)
2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Cyclohexanediaminetetraacetic Acid typically involves the reaction of trans-1,2-diaminocyclohexane with chloroacetic acid in the presence of a base . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through hydrolysis and purification steps .
Industrial Production Methods: In industrial settings, the production of trans-1,2-Cyclohexanediaminetetraacetic Acid involves large-scale reactions under controlled conditions to ensure high yield and purity . The process includes the use of specialized equipment for mixing, heating, and purification to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: trans-1,2-Cyclohexanediaminetetraacetic Acid undergoes various chemical reactions, including complexation, chelation, and substitution reactions . It forms stable complexes with metal ions, which can be used in analytical and industrial applications .
Common Reagents and Conditions: The compound reacts with metal ions such as iron, manganese, and zinc in aqueous solutions . The reactions typically occur under mild conditions, with the pH and temperature being carefully controlled to optimize the formation of metal complexes .
Major Products: The major products formed from these reactions are metal-chelate complexes, which are used in various applications such as water treatment, analytical chemistry, and industrial processes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-1,2-Cyclohexanediaminetetraacetic Acid is used as a chelating agent to form stable complexes with metal ions . These complexes are valuable in analytical techniques such as titration and chromatography .
Biology: In biological research, the compound is used to study metal ion interactions and their effects on biological systems . It is also used in the purification of proteins and enzymes by removing metal ion contaminants .
Medicine: In medicine, trans-1,2-Cyclohexanediaminetetraacetic Acid is used in chelation therapy to treat heavy metal poisoning . It binds to toxic metal ions in the body, allowing them to be excreted through the urine .
Industry: In industrial applications, the compound is used in water treatment to remove heavy metal ions from wastewater . It is also used in the production of detergents and cleaning agents to enhance their effectiveness .
Wirkmechanismus
Mechanism: The mechanism by which trans-1,2-Cyclohexanediaminetetraacetic Acid exerts its effects involves the formation of stable complexes with metal ions . The compound has multiple binding sites that coordinate with metal ions, forming a chelate complex . This complexation prevents the metal ions from participating in unwanted chemical reactions .
Molecular Targets and Pathways: The primary molecular targets of trans-1,2-Cyclohexanediaminetetraacetic Acid are metal ions such as iron, manganese, and zinc . The compound interacts with these ions through its carboxylate and amine groups, forming stable complexes that are biologically inactive .
Vergleich Mit ähnlichen Verbindungen
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- Nitrilotriacetic acid (NTA)
- Triethylenetetramine (TETA)
These compounds share similar structures and functions but differ in their chelating abilities and specific applications .
Eigenschaften
CAS-Nummer |
87095-89-4 |
|---|---|
Molekularformel |
C14H24N2O9 |
Molekulargewicht |
364.35 g/mol |
IUPAC-Name |
2-[1,2-bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate |
InChI |
InChI=1S/C14H22N2O8.H2O/c15-23-11(21)7-13(5-9(17)18)3-1-2-4-14(13,6-10(19)20)8-12(22)24-16;/h1-8,15-16H2,(H,17,18)(H,19,20);1H2 |
InChI-Schlüssel |
NLPMKEXUCVBUJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)(CC(=O)O)CC(=O)ON)(CC(=O)O)CC(=O)ON.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


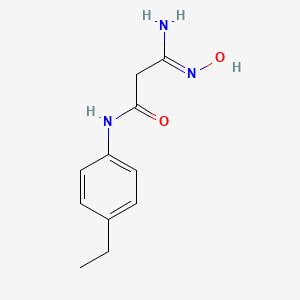
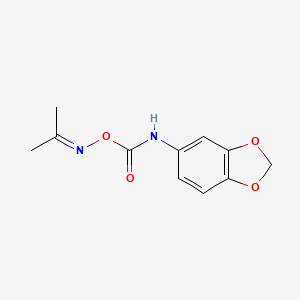
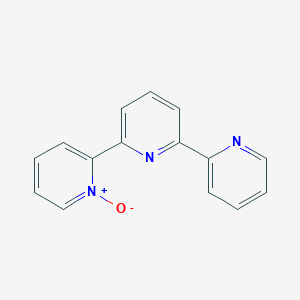

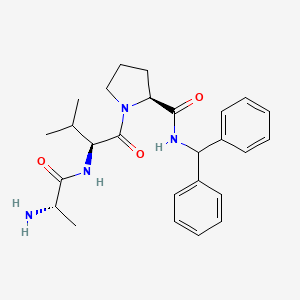
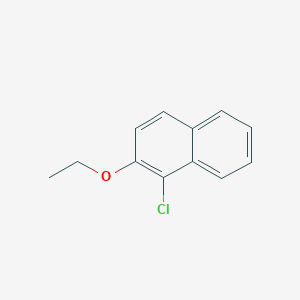
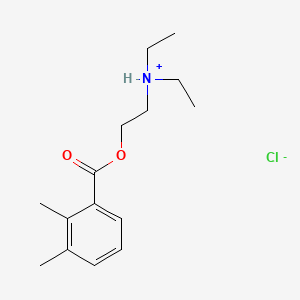
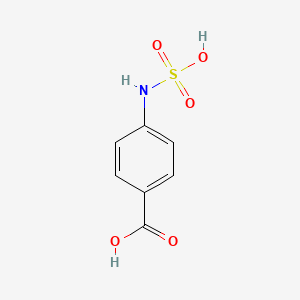
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)
